Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-
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Overview
Description
Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 This compound features a propanol backbone with a 1,4-benzodioxane moiety attached via a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- typically involves the reaction of 2-hydroxymethyl-1,4-benzodioxan with epichlorohydrin to produce an intermediate glycidyl ether. This intermediate is then reacted with a primary amine to yield the desired product . The reaction conditions often include the use of solvents such as butan-1-ol and reagents like hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine, commonly used in organic synthesis.
3-Amino-1-propanol: A straight-chain compound not widely used but structurally similar.
1-Aminopropan-2-ol: Prepared by the addition of amines to propylene oxide, used in various industrial applications.
Uniqueness
Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- is unique due to its 1,4-benzodioxane moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-7-3-6-13-8-10-9-15-11-4-1-2-5-12(11)16-10/h1-2,4-5,10,13-14H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSGAGXOCHYBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334990 |
Source
|
Record name | AG-G-95638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-46-2 |
Source
|
Record name | AG-G-95638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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